molecular formula C22H19N3O4 B11313350 6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide CAS No. 1018143-55-9

6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11313350
CAS No.: 1018143-55-9
M. Wt: 389.4 g/mol
InChI Key: YVFJBDUFMRPAQD-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic amines, diethyl malonate, and triethylamine . The reaction conditions often involve the use of diphenyl ether as a solvent and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the chromene core, oxadiazole moiety, and carboxamide group imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

1018143-55-9

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-13-10-14(2)20-16(11-13)17(26)12-18(28-20)22(27)23-9-8-19-24-21(25-29-19)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,23,27)

InChI Key

YVFJBDUFMRPAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4)C

Origin of Product

United States

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